Cas no 1206990-26-2 (2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide)

2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide
- N-(3-(1H-pyrazol-3-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide
- F5835-0692
- AKOS024521984
- VU0523509-1
- 2-phenyl-N-[3-(1H-pyrazol-5-yl)phenyl]triazole-4-carboxamide
- 1206990-26-2
-
- インチ: 1S/C18H14N6O/c25-18(17-12-20-24(23-17)15-7-2-1-3-8-15)21-14-6-4-5-13(11-14)16-9-10-19-22-16/h1-12H,(H,19,22)(H,21,25)
- InChIKey: VBQRZUVPNBTPJI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NN(C2C=CC=CC=2)N=1)NC1=CC=CC(C2=CC=NN2)=C1
計算された属性
- せいみつぶんしりょう: 330.12290909g/mol
- どういたいしつりょう: 330.12290909g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5835-0692-2μmol |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-4mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-20mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-40mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-5μmol |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-1mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-10mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-20μmol |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-2mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5835-0692-25mg |
2-phenyl-N-[3-(1H-pyrazol-3-yl)phenyl]-2H-1,2,3-triazole-4-carboxamide |
1206990-26-2 | 25mg |
$109.0 | 2023-09-09 |
2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamide 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
2-phenyl-N-3-(1H-pyrazol-3-yl)phenyl-2H-1,2,3-triazole-4-carboxamideに関する追加情報
Compound CAS No. 1206990-26-2: 2-phenyl-N-(3-(1H-pyrazol-3-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide
The compound 2-phenyl-N-(3-(1H-pyrazol-3-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide, identified by the CAS registry number 1206990-26-2, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenyl group, a pyrazole moiety, and a triazole ring system. The integration of these functional groups imparts the molecule with distinctive chemical and physical properties that make it a subject of interest in contemporary research.
The synthesis of this compound involves advanced multi-component reactions and precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and material synthesis due to their ability to form stable complexes and exhibit bioactivity. The presence of the triazole ring, a well-known bioisostere of the amide group, enhances the molecule's stability and compatibility with biological systems.
One of the most notable features of this compound is its versatility in applications. In pharmaceutical research, it has been explored as a potential candidate for developing new drug delivery systems due to its ability to form inclusion complexes with various drugs. Additionally, its unique electronic properties make it a promising material for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and sensors.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties of this compound with unprecedented accuracy. Using density functional theory (DFT), scientists have demonstrated that the molecule exhibits a high degree of conjugation within its structure, which significantly influences its optical and electronic behavior. These findings have opened new avenues for exploring its potential in optoelectronic devices.
In terms of physical properties, this compound demonstrates excellent thermal stability up to 300°C under inert conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various synthetic procedures. Furthermore, its UV-vis spectrum reveals strong absorption bands in the visible region, indicating its potential for use in photovoltaic applications.
The integration of pyrazole and triazole moieties within the same molecule has also been shown to enhance its catalytic activity. Recent experiments have demonstrated that this compound can act as an efficient catalyst in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This discovery underscores its potential as a versatile catalyst in organic synthesis.
In conclusion, the compound 2-phenyl-N-(3-(1H-pyrazol-3-yl)phenyl)-2H-1,2,3-triazole-4-carboxamide (CAS No. 1206990-26-2) represents a significant advancement in heterocyclic chemistry. Its unique structure and versatile properties make it a valuable asset in both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly important role in shaping future innovations across multiple disciplines.
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